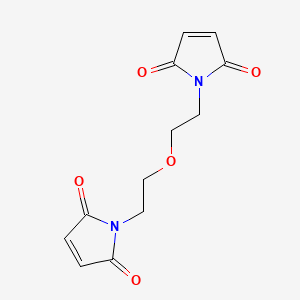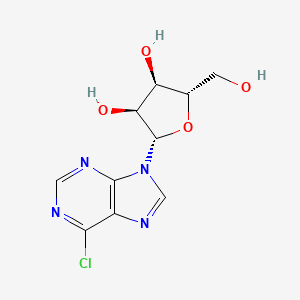
Ketone, methyl 4-pyridyl, O-acetyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:
Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various acylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.
4-Acetylpyridine Oxime: The intermediate compound before acetylation.
Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.
Uniqueness
Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
[(E)-1-pyridin-4-ylethylideneamino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |
InChI-Schlüssel |
PCLGAVYMUIMQDC-YRNVUSSQSA-N |
Isomerische SMILES |
C/C(=N\OC(=O)C)/C1=CC=NC=C1 |
Kanonische SMILES |
CC(=NOC(=O)C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


